CPF-P5 Exhibits Attenuated Anti-Staphylococcal Potency Relative to In-Class Peptides CPF-P2, CPF-P3, and CPF-P4
CPF-P5 demonstrates a markedly higher MIC against S. aureus (25 μM) compared to its closest in-class paralogs from the same species, CPF-P2, CPF-P3, and CPF-P4, each of which exhibits an MIC of 6 μM [1][2][3]. This represents an approximately 4.2-fold reduction in anti-staphylococcal potency. This quantitative divergence is consistent with the observation that CPF-P5 represents a distinct structural variant within the X. petersii CPF repertoire, making it a valuable low-potency comparator for mechanistic studies of peptide-membrane interactions.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 25 μM against S. aureus |
| Comparator Or Baseline | CPF-P2: MIC = 6 μM; CPF-P3: MIC = 6 μM; CPF-P4: MIC = 6 μM against S. aureus |
| Quantified Difference | 4.2-fold higher MIC (lower potency) for CPF-P5 relative to CPF-P2/P3/P4 |
| Conditions | Standard in vitro MIC assay; source data from primary literature and validated database entries |
Why This Matters
This systematically lower potency makes CPF-P5 uniquely suited as a negative control or low-activity reference compound in SAR studies aiming to identify structural determinants of anti-staphylococcal activity within the CPF peptide family.
- [1] CAMP Database Entry: CAMPSQ3610 (CPF-P5). Target: Staphylococcus aureus (MIC= 25 microM). View Source
- [2] NovoPro Labs Product Data: CPF-P2 peptide. Active against E. coli (MIC=25 uM) and S. aureus (MIC= 6 uM). View Source
- [3] NovoPro Labs Product Data: CPF-P4 peptide. Active against E. coli (MIC=25 uM) and S. aureus (MIC= 6 uM). View Source
